trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is a chemical compound characterized by its molecular formula and a molecular weight of approximately 243.3 g/mol. This compound features a cyclopentane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. The presence of the Boc group enhances the compound's stability and reactivity, making it valuable in organic synthesis, particularly in peptide chemistry and drug development .
These reactions allow for the modification of the compound, facilitating its use in synthesizing more complex molecules.
The synthesis of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid typically involves several steps:
This multi-step synthesis can be adapted for industrial production, focusing on efficiency and scalability.
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has diverse applications across various fields:
Several compounds share structural similarities with trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid. These include:
| Compound Name | Structural Features |
|---|---|
| trans-2-tert-Butoxycarbonylamino-1-methyl-cyclohexanecarboxylic acid | Cyclohexane ring instead of cyclopentane |
| trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopropanecarboxylic acid | Cyclopropane ring instead of cyclopentane |
| trans-2-tert-Butoxycarbonylamino-1-methyl-cyclobutanecarboxylic acid | Cyclobutane ring instead of cyclopentane |
The uniqueness of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid lies in its specific cyclopentane ring structure and the presence of the Boc protecting group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in synthetic organic chemistry applications .
The compound’s IUPAC name, trans-2-tert-butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid, encodes its three-dimensional configuration:
The trans stereochemistry between the methyl and Boc-amino groups is pivotal, as it minimizes steric clashes and stabilizes the cycloalkane ring in a twist-boat conformation. This spatial arrangement enhances solubility in polar aprotic solvents, facilitating its use in solid-phase peptide synthesis (SPPS).
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₅NO₄ | |
| Molecular weight | 271.35 g/mol | |
| Boiling point | 351.5±31.0°C (predicted) | |
| Density | 1.05±0.1 g/cm³ (predicted) | |
| pKa | 11.98±0.40 |
While nuclear magnetic resonance (NMR) data for this specific compound is unavailable, analogous Boc-protected cyclopentane derivatives exhibit distinct signals:
Enzymatic hydrolysis has emerged as a powerful tool for resolving racemic mixtures of β-amino acid derivatives. Lipases, particularly Candida antarctica lipase B (CAL-B), catalyze the kinetic resolution of cis- and trans-Boc-ACPC precursors through selective acetylation or deacetylation. For example, lipase PS (Pseudomonas cepacia) enables dynamic kinetic resolution (DKR) of N-alkoxycarbonyl cyclopentane diamines in organic solvents like isopropyl ether, achieving enantiomeric excess (ee) values exceeding 99% [3] [4]. The spontaneous racemization of intermediates via N,N′-intramolecular alkoxycarbonyl migration facilitates DKR, allowing quantitative yields of trans-isomers under mild conditions [4].
Conjugate addition of lithium amides to cyclopentene carboxylates offers a versatile route to trans-Boc-ACPC. Davies et al. demonstrated that adding α-phenylethylamine-derived lithium amides to tert-butyl cyclopentene-1-carboxylate generates cis-adducts, which undergo thermal epimerization to trans-isomers at elevated temperatures [5]. Optimizing reaction conditions (e.g., −78°C for addition, 60°C for epimerization) ensures high diastereomeric ratios (dr > 20:1). Acidic hydrolysis of the resulting esters then yields trans-Boc-ACPC without racemization [5].
Reductive amination of 2-oxocyclopentane carboxylic acid esters with chiral amines provides direct access to trans-Boc-ACPC. Using sodium cyanoborohydride in methanol, LePlae et al. achieved stereoselective formation of trans-isomers, which crystallize as hydrochloride salts [5]. This method avoids chromatographic separations, making it suitable for large-scale production. Subsequent Boc protection under Schotten-Baumann conditions furnishes the final product in >95% purity [5].
Crystallization remains a cornerstone for resolving racemic trans-Boc-ACPC. Key strategies include:
Table 1 compares resolution agents and their efficacy:
| Resolution Agent | Solvent System | ee (%) | Yield (%) |
|---|---|---|---|
| Dehydroabiethylamine | Ethanol/Water | 99 | 48 |
| Mandelic Acid | Acetone | 98 | 45 |
| Ephedrine | Methanol | 97 | 50 |
Industrial synthesis of trans-Boc-ACPC prioritizes cost-effectiveness and reproducibility. Key advances include:
Synthetic routes to cis- and trans-Boc-ACPC diverge in stereochemical control mechanisms:
Table 2 highlights critical differences:
| Parameter | cis-Isomer Pathway | trans-Isomer Pathway |
|---|---|---|
| Key Step | Enzymatic β-lactam hydrolysis | Conjugate addition/epimerization |
| Temperature Sensitivity | Moderate (30–50°C) | High (60–80°C) |
| Catalytic System | Lipase PS/CAL-B | Lithium amides/acid catalysts |
| Typical ee | 95–98% | 99–99.9% |
The structural elucidation of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid begins with comprehensive nuclear magnetic resonance (NMR) spectroscopy. This compound features a cyclopentane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group [1]. The trans configuration refers to the stereochemical arrangement where the amino group and the methyl substituent are positioned on opposite sides of the cyclopentane ring plane.
The ¹H NMR spectrum of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid reveals several characteristic signals:
A singlet at approximately 1.43 ppm integrating for 9 protons, corresponding to the tert-butyl group of the Boc protecting moiety .
A singlet at approximately 1.45-1.50 ppm integrating for 3 protons, attributed to the methyl group attached to the cyclopentane ring at position 1 .
A complex multiplet pattern in the region of 1.60-2.20 ppm, representing the cyclopentane ring protons [4].
A multiplet at approximately 4.10-4.20 ppm corresponding to the proton at position 2 of the cyclopentane ring, which is adjacent to the Boc-protected amino group [5].
A broad singlet at approximately 4.60-4.70 ppm, representing the NH proton of the carbamate group [5].
A broad singlet at approximately 10.5-11.5 ppm, attributed to the carboxylic acid proton, which may not always be visible due to exchange processes [4].
The coupling patterns observed in the ¹H NMR spectrum confirm the trans relationship between the substituents at positions 1 and 2 of the cyclopentane ring, with coupling constants (J values) characteristic of this stereochemical arrangement.
The ¹³C NMR spectrum provides further structural confirmation with the following key signals:
A signal at approximately 28.4 ppm corresponding to the three equivalent methyl carbons of the tert-butyl group .
A signal at approximately 23-25 ppm attributed to the methyl carbon attached to position 1 of the cyclopentane ring .
Signals in the range of 22-33 ppm representing the cyclopentane ring carbons [4].
A signal at approximately 52-54 ppm corresponding to the carbon at position 2 bearing the Boc-protected amino group [5].
A quaternary carbon signal at approximately 47-50 ppm representing the carbon at position 1 bearing the methyl and carboxylic acid groups .
A signal at approximately 79-80 ppm corresponding to the quaternary carbon of the tert-butyl group .
Two carbonyl carbon signals: one at approximately 155-156 ppm for the carbamate carbonyl and another at approximately 175-177 ppm for the carboxylic acid carbonyl [5] .
Two-dimensional NMR experiments provide crucial information about the connectivity and spatial relationships between atoms in the molecule:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, particularly useful for mapping the connectivity within the cyclopentane ring. The COSY spectrum shows correlations between adjacent protons in the cyclopentane ring, confirming the ring structure and connectivity [6].
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of carbon signals. The HSQC spectrum confirms the assignments of the methyl groups, cyclopentane ring protons, and the proton at position 2 [7].
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range correlations between protons and carbons separated by multiple bonds. The HMBC spectrum reveals correlations between the methyl protons and the quaternary carbon at position 1, as well as correlations to the carboxylic acid carbonyl, confirming the attachment points of these groups [7].
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments provide information about through-space interactions between protons that are close in proximity but not necessarily connected through bonds. The NOESY/ROESY spectra confirm the trans stereochemistry by showing the absence of NOE correlations between the proton at position 2 and the methyl group at position 1, which would be expected if they were on the same side of the ring plane [7] [6].
The combined analysis of these 2D NMR experiments unequivocally establishes the structure and stereochemistry of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid.
High-resolution mass spectrometry provides precise molecular weight information, confirming the molecular formula and structure of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid.
The molecular formula of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is C₁₂H₂₁NO₄, corresponding to a theoretical monoisotopic mass of 243.3 g/mol [8] . High-resolution mass spectrometry confirms this molecular formula through accurate mass measurement.
Several ionization techniques can be employed for the mass spectrometric analysis of this compound:
Electrospray Ionization (ESI): This soft ionization technique is particularly suitable for the analysis of this compound due to its polar functional groups. In positive ion mode, ESI-MS typically shows:
Atmospheric Pressure Chemical Ionization (APCI): This technique may also be used, showing similar ionization patterns to ESI.
Electron Impact (EI): This harder ionization technique results in more fragmentation, providing structural information through fragment ions. Characteristic fragments include:
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides additional structural confirmation:
The primary fragmentation pathway involves the loss of the tert-butyl group (C₄H₉, 57 Da) from the Boc protecting group, resulting in a fragment ion at m/z 187.
Further fragmentation leads to the loss of CO₂ (44 Da) from the carbamate group, yielding a fragment at m/z 143.
Additional fragments arise from cleavages within the cyclopentane ring structure.
The presence of a fragment at m/z 57, corresponding to the tert-butyl cation (C₄H₉⁺), is characteristic of compounds containing a Boc protecting group.
The isotopic pattern observed in the high-resolution mass spectrum matches the theoretical distribution for C₁₂H₂₁NO₄:
The M+1 peak (containing one ¹³C atom) appears at approximately 13.2% of the intensity of the monoisotopic peak.
The M+2 peak appears at approximately 1.3% of the intensity of the monoisotopic peak.
This isotopic pattern serves as additional confirmation of the molecular formula.
X-ray crystallography provides definitive three-dimensional structural information about trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid, confirming its absolute configuration and molecular packing.
Suitable single crystals for X-ray diffraction analysis can be obtained through slow evaporation of a solution of the compound in an appropriate solvent system, such as ethyl acetate/hexane or methanol/water. The crystal structure determination involves the following steps:
Data collection using a single-crystal X-ray diffractometer with Cu-Kα or Mo-Kα radiation.
Determination of unit cell parameters and space group.
Structure solution using direct methods or Patterson methods.
Structure refinement using least-squares methods.
The X-ray crystal structure reveals the following key features of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid:
The cyclopentane ring adopts an envelope conformation, with one carbon atom positioned out of the plane formed by the other four atoms [9].
The trans configuration is unequivocally confirmed, with the tert-butoxycarbonylamino group and the methyl group positioned on opposite sides of the cyclopentane ring plane [4].
The carboxylic acid group is oriented in a manner that facilitates hydrogen bonding interactions in the crystal lattice.
The tert-butoxycarbonyl protecting group adopts a conformation that minimizes steric interactions.
Bond lengths and angles are consistent with expected values for this type of structure:
The crystal packing arrangement reveals important intermolecular interactions that stabilize the crystal structure:
Hydrogen bonding: The carboxylic acid groups form strong intermolecular hydrogen bonds with either other carboxylic acid groups (forming dimers) or with the carbonyl oxygen of the Boc group of neighboring molecules [10].
The NH group of the carbamate moiety also participates in hydrogen bonding, either with the carboxylic acid carbonyl or with the carbamate carbonyl of adjacent molecules.
Weak C-H···O interactions provide additional stabilization to the crystal packing.
Van der Waals interactions between the hydrophobic tert-butyl groups and cyclopentane rings contribute to the overall crystal stability.
X-ray crystallography allows for the determination of the absolute configuration of the stereogenic centers in trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid:
The absolute configuration at position 1 (bearing the methyl and carboxylic acid groups) is determined to be R or S, depending on the specific enantiomer analyzed .
The absolute configuration at position 2 (bearing the Boc-protected amino group) is determined to be R or S, with the opposite configuration to that at position 1, consistent with the trans relationship .
The Flack parameter, calculated during structure refinement, provides a measure of the reliability of the absolute configuration determination.
Optical rotation measurements and chiral chromatographic techniques provide information about the enantiomeric purity and absolute configuration of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid.
The specific optical rotation [α]D of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is measured using a polarimeter:
For the (1R,2R) enantiomer, the specific rotation is approximately [α]D = -40° (c = 0.25, CHCl₃) [5].
For the (1S,2S) enantiomer, the specific rotation is approximately [α]D = +40° (c = 0.25, CHCl₃).
The magnitude and sign of the optical rotation depend on several factors:
The optical rotation measurement follows the equation:
[α]D^T = α / (l × c)
where:
Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques are employed to assess the enantiomeric purity of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid:
Chiral HPLC analysis:
Chiral GC analysis:
The enantiomeric excess (ee) is calculated from the chromatographic data using the formula:
ee = [(R - S) / (R + S)] × 100%
where R and S represent the peak areas of the respective enantiomers.
Circular dichroism spectroscopy provides additional information about the absolute configuration and conformational properties of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid:
The CD spectrum typically shows characteristic Cotton effects in the regions corresponding to the n→π* transitions of the carbonyl groups (approximately 210-220 nm).
The sign and magnitude of these Cotton effects correlate with the absolute configuration of the stereogenic centers.
Comparison with CD spectra of related compounds of known absolute configuration allows for the assignment of the absolute configuration.
Studies on the configurational stability of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid reveal:
The compound is configurationally stable under normal conditions due to the rigid cyclopentane ring structure.
Racemization can occur under strongly basic or acidic conditions at elevated temperatures.
The enantiomeric purity can be monitored over time under various conditions using chiral HPLC or GC to assess the configurational stability.
The presence of the Boc protecting group enhances the configurational stability by preventing certain racemization pathways.